molecular formula C5H3ClF3N3 B6268431 4-chloro-6-(trifluoromethyl)pyridazin-3-amine CAS No. 935777-25-6

4-chloro-6-(trifluoromethyl)pyridazin-3-amine

Cat. No.: B6268431
CAS No.: 935777-25-6
M. Wt: 197.5
InChI Key:
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Description

4-chloro-6-(trifluoromethyl)pyridazin-3-amine: is a heterocyclic compound with the molecular formula C5H3ClF3N3 and a molecular weight of 197.55 g/mol It is a derivative of pyridazine, characterized by the presence of a chloro group at the 4th position and a trifluoromethyl group at the 6th position on the pyridazine ring

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-(trifluoromethyl)pyridazin-3-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-6-(trifluoromethyl)pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridazines depending on the nucleophile used.

    Oxidation Products: Pyridazine N-oxides.

    Reduction Products: Dihydropyridazines.

Comparison with Similar Compounds

Uniqueness: 4-chloro-6-(trifluoromethyl)pyridazin-3-amine is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in the synthesis of various biologically active compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-6-(trifluoromethyl)pyridazin-3-amine involves the reaction of 4-chloro-6-(trifluoromethyl)pyridazine with ammonia.", "Starting Materials": [ "4-chloro-6-(trifluoromethyl)pyridazine", "Ammonia" ], "Reaction": [ "Add 4-chloro-6-(trifluoromethyl)pyridazine to a reaction vessel", "Add ammonia to the reaction vessel", "Heat the reaction mixture to 100-120°C for 12-24 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid", "Wash the solid with water and dry it", "Recrystallize the solid from a suitable solvent to obtain 4-chloro-6-(trifluoromethyl)pyridazin-3-amine" ] }

CAS No.

935777-25-6

Molecular Formula

C5H3ClF3N3

Molecular Weight

197.5

Purity

0

Origin of Product

United States

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